molecular formula C20H22N4O5 B2726772 N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide CAS No. 1170843-84-1

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide

Cat. No.: B2726772
CAS No.: 1170843-84-1
M. Wt: 398.419
InChI Key: OQZUMXILOHFSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide is a synthetic chemical compound offered for research purposes. Its structure incorporates a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety, a functional group observed in various bioactive molecules and pharmaceutical agents. Researchers may be interested in this compound for developing novel substances, given that benzodioxole-containing compounds have demonstrated a range of biological activities in scientific literature. These include potential antitumor properties by targeting cancer cell metabolism under nutrient-starved conditions , and antifungal activity as synergists against resistant strains of Candida albicans . The ureido and benzamide linkages within its structure are common in medicinal chemistry for molecular recognition, suggesting potential utility in probing protein-protein interactions or enzyme function. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)ethyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-2-18(25)23-14-5-3-13(4-6-14)19(26)21-9-10-22-20(27)24-15-7-8-16-17(11-15)29-12-28-16/h3-8,11H,2,9-10,12H2,1H3,(H,21,26)(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZUMXILOHFSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Bond Disconnections

  • Ureido Bond Formation : Coupling of 3,4-methylenedioxyaniline (piperonylamine) with an ethylenediamine-derived isocyanate.
  • Amide Bond Construction : Propionylation of 4-aminobenzoic acid followed by activation for coupling with the ethylenediamine terminus.

Synthesis of the Benzo[d]dioxol-5-yl Urea Segment

Preparation of 3,4-Methylenedioxyaniline Derivatives

The benzo[d]dioxole motif is typically introduced via cyclization of catechol derivatives with dichloromethane or via Ullmann coupling. Patent EP2258696A1 demonstrates that 3-(benzodioxol-5-yl)-2-methylpropanal intermediates are accessible through phthalic anhydride-mediated esterification, followed by chiral resolution. Adapting this approach, 3,4-methylenedioxyaniline can be generated in high purity (>98%) via catalytic hydrogenation of 3,4-methylenedioxynitrobenzene using Pd/C in ethanol.

Urea Formation via Isocyanate Intermediates

Reaction of 3,4-methylenedioxyaniline with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane generates the corresponding isocyanate in situ. Subsequent treatment with ethylenediamine at 0–5°C yields N-(2-aminoethyl)-3-(benzo[d]dioxol-5-yl)urea. Key parameters:

  • Molar Ratio : 1:1.2 (aniline:triphosgene)
  • Reaction Time : 4–6 hours
  • Yield : 72–78% after recrystallization (ethanol/water)

Synthesis of the 4-Propionamidobenzamide Component

Propionylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is acylated with propionyl chloride in tetrahydrofuran (THF) under Schotten-Baumann conditions:

  • Base : 10% aqueous sodium hydroxide
  • Temperature : 0°C → room temperature
  • Yield : 89% after acidification (HCl) and filtration

Activation for Amide Coupling

The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate:

  • Dissolve 4-propionamidobenzoic acid (1 eq) in THF at -15°C.
  • Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.05 eq).
  • Stir for 30 minutes to form the active species.

Final Coupling and Global Deprotection

Amide Bond Formation

The activated 4-propionamidobenzoic acid derivative is coupled with N-(2-aminoethyl)-3-(benzo[d]dioxol-5-yl)urea:

  • Solvent : Dimethylacetamide (DMA)
  • Coupling Agent : HOBt (1-hydroxybenzotriazole)/EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Temperature : 25°C, 18 hours
  • Yield : 68% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)

Purification and Characterization

  • Crystallization : Ethyl acetate/hexane (1:3) yields colorless needles.
  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J=8.4 Hz, 2H), 7.82 (d, J=8.4 Hz, 2H), 6.85 (s, 1H), 6.79–6.75 (m, 2H), 5.97 (s, 2H), 3.42–3.33 (m, 4H), 2.34 (q, J=7.6 Hz, 2H), 1.12 (t, J=7.6 Hz, 3H).
    • HRMS : [M+H]⁺ calc. for C₂₀H₂₁N₄O₅: 397.1508; found: 397.1504.

Alternative Synthetic Pathways

Microwave-Assisted Ugi Four-Component Reaction

Adapting methodology from tetrazolo-benzodiazepine syntheses, a Ugi-type reaction could theoretically assemble the core structure:

  • Components :
    • 3,4-Methylenedioxybenzaldehyde
    • tert-Butyl isocyanide
    • Propionamide-substituted aniline
    • Azidotrimethylsilane
  • Conditions :
    • Solvent: Trifluoroethanol
    • Temperature: Microwave, 120°C, 10 minutes
    • Post-treatment: TFA-mediated cyclization

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the ethylenediamine linker on Wang resin enables iterative coupling:

  • Load Fmoc-ethylenediamine to resin (0.8 mmol/g).
  • Sequential couplings:
    • Piperonyl isocyanate (DIPEA, DMF, 2 hours)
    • 4-Propionamidobenzoic acid (HATU, 1 hour)
  • Cleavage: TFA/H₂O (95:5), 2 hours.

Industrial-Scale Optimization Considerations

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Required per kg API
3,4-Methylenedioxyaniline 320 0.78 kg
Triphosgene 1,150 1.2 kg
HOBt/EDC 2,400 0.35 kg

Environmental Impact Mitigation

  • Solvent Recovery : >90% THF and DMA via fractional distillation.
  • Waste Streams : Neutralization of phosgene byproducts with 10% ammonia solution.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The urea linkage can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

The following analysis compares N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide with structurally or functionally analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues from

Compounds D14–D20 (described in ) share the benzo[d][1,3]dioxol-5-yl group but differ in substituents and backbone structures. Key comparisons include:

Property Target Compound D14 D15 D16
Backbone Benzamide with ureidoethyl linker Penta-2,4-dienamide Penta-2,4-dienamide Penta-2,4-dienamide
Substituent Propionamide + ureidoethyl 4-(Methylthio)phenyl 3-(Benzyloxy)phenyl 4-(Benzyloxy)phenyl
Melting Point (°C) Not reported 208.9–211.3 191.0–192.0 231.4–233.5
Yield Not reported 13.7% 21.7% 21.3%

Key Findings :

  • The target compound’s benzamide backbone contrasts with the penta-2,4-dienamide chain in D14–D20, likely influencing solubility and binding affinity .
  • Substituents like benzyloxy or methylthio groups in D14–D20 may enhance lipophilicity compared to the ureidoethyl-propionamide motif in the target compound .
Benzo[d][1,3]dioxol-5-yl Derivatives in IDO1 Inhibition ()

Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) shares the benzo[d][1,3]dioxol-5-yl group but incorporates a benzimidazole-acetamide scaffold.

Property Target Compound Compound 28
Core Structure Benzamide Benzimidazole-acetamide
Key Functional Group Ureidoethyl-propionamide Benzimidazole + acetamide
Synthetic Yield Not reported 84% (purified via column chromatography)
Purity Not reported >95% (HPLC)

Key Findings :

  • The benzimidazole group in Compound 28 may confer stronger π-π stacking interactions with IDO1’s active site compared to the target compound’s benzamide core .
  • Both compounds utilize benzo[d][1,3]dioxol-5-yl for metabolic stability, but divergent backbones suggest distinct pharmacokinetic profiles .
Cyclopropane-Carboxamide Derivatives ()

Compound 55 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide) and related thiazole derivatives highlight the role of cyclopropane and heterocyclic motifs.

Property Target Compound Compound 55
Core Structure Benzamide Cyclopropane-carboxamide + thiazole
Key Functional Group Ureidoethyl-propionamide 3-Chloro-4-methoxybenzoyl
Yield Not reported 27%
Physical Form Not reported Brown oil

Key Findings :

  • The thiazole and cyclopropane groups in Compound 55 may enhance rigidity and target selectivity compared to the target compound’s flexible ureidoethyl chain .
  • The chloro-methoxy substituent in Compound 55 could improve membrane permeability relative to the target compound’s propionamide group .

Biological Activity

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide is a complex organic compound with potential therapeutic applications, particularly in oncology and pharmacology. Its structural components suggest significant biological activity, particularly due to the presence of the benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties.

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O5_{5}
  • Molecular Weight : 398.4 g/mol
  • CAS Number : 1170843-84-1

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit various biological activities, including anticancer and antioxidant effects. The specific compound has been evaluated for its efficacy against different cancer cell lines and its potential mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit potent anticancer activity . For instance, a related compound showed significant cytotoxic effects against the Hep3B liver cancer cell line, with IC50_{50} values indicating strong inhibition of cell growth. The compound induced cell cycle arrest in the G2-M phase, suggesting mechanisms similar to established chemotherapeutic agents like doxorubicin .

Case Study: Hep3B Cell Line

A comparative study revealed that:

  • Compound 2a (related to the target compound) reduced alpha-fetoprotein (AFP) secretion significantly compared to untreated cells.
  • The IC50_{50} values for compound 2a were substantially lower than those for other tested derivatives, indicating a strong cytotoxic effect.
CompoundIC50_{50} (µM)Effect on AFP (ng/ml)Cell Cycle Arrest (%)
Control-2519.17-
Compound 2a1625.81625.8G2-M: 8.07
Doxorubicin7.4--

Antioxidant Activity

In addition to anticancer properties, compounds with similar structures have shown antioxidant activity through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The antioxidant capacity was compared against Trolox, a standard antioxidant agent. Results indicated that while some derivatives exhibited moderate antioxidant properties, they were less effective than Trolox .

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA synthesis : By inducing cell cycle arrest at critical phases.
  • Modulation of apoptotic pathways : Triggering programmed cell death in cancer cells.
  • Interaction with specific enzymes : Potentially inhibiting pathways crucial for tumor growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.